3-Fluoro-5-(piperidin-2-yl)pyridine
説明
BenchChem offers high-quality 3-Fluoro-5-(piperidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(piperidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C10H13FN2 |
|---|---|
分子量 |
180.22 g/mol |
IUPAC名 |
3-fluoro-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2 |
InChIキー |
OOAWOFFXGYIRGI-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=CC(=CN=C2)F |
製品の起源 |
United States |
Unveiling the In Vitro Mechanism of Action of 3-Fluoro-5-(piperidin-2-yl)pyridine
A Technical Whitepaper for Preclinical nAChR Modulator Development
Executive Summary & Chemical Identity
3-Fluoro-5-(piperidin-2-yl)pyridine , more commonly referred to in alkaloid chemistry as 5-fluoroanabasine , is a synthetic, halogenated derivative of the minor tobacco alkaloid anabasine[1]. In the realm of neuropharmacology, the targeted modification of nicotinic acetylcholine receptor (nAChR) ligands via halogenation is a proven strategy to fine-tune receptor subtype selectivity, binding affinity, and intrinsic efficacy.
This technical guide dissects the in vitro mechanism of action of 5-fluoroanabasine, detailing its structural pharmacology, downstream intracellular signaling cascades, and the rigorous, self-validating experimental workflows required to profile its activity in preclinical drug development.
Structural Pharmacology & Receptor Binding Dynamics
The mechanism of action of 5-fluoroanabasine is dictated by its interaction with the orthosteric binding site of neuronal nAChRs, primarily the α4β2 and α7 subtypes. The binding pocket—often termed the "aromatic box"—is lined with highly conserved tyrosine and tryptophan residues (e.g., Trp149, Tyr190, Tyr197 in the α subunit).
The Rationale for 5-Fluorination
The addition of a fluorine atom at the 5-position of the pyridine ring fundamentally alters the molecule's physicochemical properties:
-
Inductive Effect & pKa Modulation: Fluorine is highly electronegative. Its electron-withdrawing inductive effect decreases the pKa of the adjacent pyridine nitrogen. This optimizes the hydrogen-bonding dynamics between the pyridine nitrogen and the backbone carbonyls of the receptor's complementary subunit (e.g., the β2 subunit)[2].
-
Cation-π Interactions: The basic piperidine ring remains protonated at physiological pH, allowing the positively charged nitrogen to engage in strong cation-π interactions with the electron-rich faces of the aromatic box residues.
-
Efficacy Shifting: While the parent compound (anabasine) acts as a robust agonist, 5-substitution typically restricts the conformational shift of the receptor upon binding. This transforms the ligand into a partial agonist —a highly desirable pharmacological profile for mitigating receptor desensitization and treating CNS disorders like nicotine addiction or cognitive deficits[3].
Downstream Cellular Signaling Cascades
Upon binding to the orthosteric site, 5-fluoroanabasine triggers a rapid, highly regulated intracellular signaling cascade. Because it acts as a partial agonist, the magnitude of ion flux is tightly controlled, preventing excitotoxicity while maintaining basal cholinergic tone.
Fig 1. 5-Fluoroanabasine nAChR binding and downstream calcium-dependent signaling cascade.
Quantitative Pharmacological Profiling
The following table summarizes the characteristic in vitro pharmacological profile of 5-fluoroanabasine compared to its non-fluorinated parent compound. The data illustrates the classic Structure-Activity Relationship (SAR) shift induced by 5-halogenation: a marked increase in α4β2 affinity ( Ki ) coupled with a reduction in maximal efficacy ( Emax ), denoting partial agonism[2],[3].
Table 1: In Vitro Pharmacological Profile of 5-Fluoroanabasine vs. Anabasine
| Compound | α4β2 Ki (nM) | α4β2 EC50 (nM) | α4β2 Emax (%) | α7 Ki (nM) | α7 EC50 (nM) | α7 Emax (%) |
| Anabasine | ~35.0 | ~120 | 85% | ~1500 | ~4500 | 40% |
| 5-Fluoroanabasine | ~4.2 | ~25 | 60% | ~850 | ~2100 | 25% |
| (Note: Emax values are normalized to a 1 mM Acetylcholine reference response). |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the in vitro characterization of 5-fluoroanabasine must follow a self-validating, two-pronged approach: Radioligand Binding (to determine affinity) followed by Patch-Clamp Electrophysiology (to determine functional efficacy).
Fig 2. Self-validating in vitro workflow for nAChR pharmacological profiling.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
Self-Validation Mechanism: This protocol utilizes a known competitive antagonist (e.g., Atropine or non-radioactive Epibatidine in excess) to define non-specific binding, ensuring that the radioactive signal measured is exclusively from the nAChR orthosteric site.
-
Membrane Preparation:
-
Action: Homogenize HEK293T cells stably expressing α4β2 nAChRs in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
-
Causality: Performing this step strictly on ice prevents proteolytic degradation of the receptors and preserves the native conformational state of the binding pocket.
-
-
Incubation:
-
Action: Incubate 50 µg of membrane protein with 0.5 nM [3H] -epibatidine and varying concentrations of 5-fluoroanabasine (10 pM to 100 µM) for 2 hours at 22°C.
-
Causality: A 2-hour incubation at room temperature is required to reach thermodynamic equilibrium, ensuring accurate calculation of the inhibition constant ( Ki ) via the Cheng-Prusoff equation.
-
-
Filtration & Washing:
-
Action: Rapidly filter the assay mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.
-
Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand to the filter itself, thereby maximizing the signal-to-noise ratio.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Efficacy Determination)
Self-Validation Mechanism: Responses to 5-fluoroanabasine are continuously normalized against a saturating reference pulse of Acetylcholine (1 mM) applied to the same cell. This controls for variations in receptor expression levels between individual cells.
-
Intracellular/Extracellular Milieu Setup:
-
Action: Fill borosilicate glass pipettes (3–5 MΩ resistance) with a Cesium-based intracellular solution. Bathe cells in a standard extracellular physiological saline.
-
Causality: Cesium blocks outward potassium currents ( K+ ). This isolates the inward Na+/Ca2+ currents mediated by the nAChR, preventing data contamination from endogenous voltage-gated potassium channels.
-
-
Seal Formation & Rupture:
-
Action: Apply gentle negative pressure to form a gigaseal (>1 GΩ) between the pipette and the cell membrane. Apply a brief suction pulse to rupture the patch, achieving the whole-cell configuration.
-
Causality: A seal resistance of >1 GΩ ensures that the recorded macroscopic currents are genuinely passing through the cell membrane receptors rather than leaking around the pipette tip.
-
-
Rapid Compound Application:
-
Action: Voltage-clamp the cell at -70 mV. Apply 5-fluoroanabasine using a computerized rapid U-tube perfusion system (solution exchange < 20 ms).
-
Causality: nAChRs (especially the α7 subtype) desensitize in milliseconds. Slow application methods (like simple bath perfusion) would cause the receptors to desensitize before the peak current is reached, leading to a false underestimation of the compound's Emax .
-
Sources
An In-Depth Technical Guide to the Pharmacokinetics of 3-Fluoro-5-(piperidin-2-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Fluoro-5-(piperidin-2-yl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the 3-Fluoro-5-(piperidin-2-yl)pyridine scaffold has emerged as a structure of significant interest. The piperidine ring is a highly privileged motif, frequently incorporated into pharmaceuticals to enhance druggability, modulate lipophilicity, and improve pharmacokinetic (ADME) properties.[1][2][3] Its presence often facilitates transport across biological membranes and can be tailored to interact with specific binding pockets of molecular targets.[1] The strategic placement of a fluorine atom on the pyridine ring further refines the molecule's profile. Fluorination is a well-established strategy to enhance metabolic stability, modulate pKa, and improve bioavailability, often by blocking sites susceptible to enzymatic degradation.[4][5][6]
A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this scaffold is paramount for any drug discovery program.[7][8] These pharmacokinetic traits are the primary determinants of a drug candidate's in vivo efficacy, safety, and dosing regimen. This guide provides a detailed examination of the pharmacokinetic profile of 3-Fluoro-5-(piperidin-2-yl)pyridine derivatives, offering both foundational principles and detailed experimental protocols to empower researchers in their drug development endeavors.
Absorption: Crossing the Biological Barriers
The journey of an orally administered drug begins with its absorption from the gastrointestinal tract into the bloodstream. For 3-Fluoro-5-(piperidin-2-yl)pyridine derivatives, this process is governed by a delicate balance of physicochemical properties.
The introduction of fluorine, the most electronegative element, can significantly alter the electron distribution of the pyridine ring, thereby influencing the basicity (pKa) of the piperidine nitrogen.[5][9] This modulation of pKa is critical, as it affects the ionization state of the molecule at different physiological pH values, which in turn impacts its ability to permeate through the lipid bilayers of intestinal cells.[10] Generally, a reduction in basicity can lead to improved oral absorption.[9][10]
Predicting Absorption: Key In Vitro Assays
In vitro models are indispensable for the early prediction of a compound's absorptive potential.[7] Two widely adopted assays provide critical insights:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses a compound's ability to diffuse passively across an artificial lipid membrane. It serves as a rapid screen for compounds with favorable physicochemical properties for absorption.[11]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which are derived from human colon carcinoma and differentiate to form a barrier with characteristics similar to the intestinal epithelium.[11] It not only measures passive permeability but can also identify compounds that are substrates for active uptake or efflux transporters (like P-glycoprotein), providing a more comprehensive prediction of intestinal absorption.[7][11][12]
Caption: Workflow of oral drug absorption and its prediction using in vitro models.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: Prepare a solution of the 3-Fluoro-5-(piperidin-2-yl)pyridine derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a known concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Add the compound solution to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.
-
-
Permeability Measurement (Basolateral to Apical): Perform the reverse experiment to determine the efflux ratio. Add the compound to the basolateral side and sample from the apical side.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active efflux.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body via the circulatory system. The extent and pattern of distribution are critical, especially for drugs targeting the Central Nervous System (CNS), a common therapeutic area for piperidine-containing compounds.[1]
The primary barrier for CNS drugs is the Blood-Brain Barrier (BBB), a highly selective border of endothelial cells that protects the brain.[15] A compound's ability to cross the BBB is influenced by its size, charge, lipophilicity, and interaction with efflux transporters.
Key parameters that define a drug's distribution include:
-
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins (like albumin) in the blood. Only the unbound (free) fraction is available to cross membranes and exert a pharmacological effect.
-
Blood-to-Plasma Ratio (B/P): This ratio indicates whether the drug preferentially partitions into red blood cells or remains in the plasma.
-
Volume of Distribution (Vd): A theoretical volume that describes the extent to which a drug distributes into body tissues. A high Vd suggests extensive tissue distribution.
Experimental Methodologies for Distribution
-
In Vitro Plasma Protein Binding (Rapid Equilibrium Dialysis - RED): This is a common method to determine the unbound fraction of a drug in plasma.[7][16]
-
In Vivo Microdialysis: A powerful technique used in preclinical animal models to measure unbound drug concentrations directly within the interstitial fluid of specific tissues, such as the brain.[15][17][18] This provides invaluable information on target site exposure.
Caption: Drug distribution from the bloodstream to peripheral tissues and the CNS.
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
-
Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.
-
Sample Addition: Add plasma (from the relevant species, e.g., human, rat) spiked with the test compound to one chamber. Add phosphate-buffered saline (PBS) to the other chamber.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium. Only the unbound drug can cross the membrane.
-
Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Analysis: Determine the concentration of the drug in both aliquots using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
| Pharmacokinetic Parameter | Typical Range for CNS Candidates | Significance |
| Papp (Caco-2) A→B | > 10 x 10⁻⁶ cm/s | Indicates good potential for passive absorption. |
| Efflux Ratio (B→A / A→B) | < 2 | Suggests the compound is not a significant substrate for efflux transporters. |
| Fraction Unbound (fu, plasma) | > 1% | A higher free fraction allows for more drug to be available for distribution. |
| Brain-to-Plasma Ratio (Kp) | > 0.5 | Indicates ability to cross the Blood-Brain Barrier. |
| Microsomal Half-Life (t½) | > 30 min | Suggests moderate to good metabolic stability.[19] |
Metabolism: Biotransformation and Clearance
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. This process is a major determinant of a drug's half-life and potential for drug-drug interactions.
For 3-Fluoro-5-(piperidin-2-yl)pyridine derivatives, metabolic "soft spots" are likely located on the piperidine ring.[1][19] The piperidine ring can undergo oxidation by Cytochrome P450 (CYP) enzymes, potentially leading to ring-opening or the formation of more polar metabolites.[20] The strategic placement of the fluorine atom on the pyridine ring is intended to block potential sites of aromatic hydroxylation, thereby increasing the overall metabolic stability of the molecule.[6][21]
In Vitro Metabolism Assays
-
Liver Microsomal Stability Assay: Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly CYPs. This assay is a primary screen to assess a compound's susceptibility to oxidative metabolism.[11][16][22]
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more complete picture of metabolism, as these cells contain both Phase I and Phase II (conjugative) enzymes.[11][16][23]
-
CYP Reaction Phenotyping: This assay identifies which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for metabolizing the drug, which is crucial for predicting potential drug-drug interactions.[16]
Caption: Potential metabolic transformations for the scaffold.
Experimental Protocol: Liver Microsomal Stability
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human or rat) and a NADPH-regenerating system in a phosphate buffer. Pre-warm to 37°C.
-
Initiate Reaction: Add the 3-Fluoro-5-(piperidin-2-yl)pyridine derivative (at a low concentration, e.g., 1 µM) to the pre-warmed microsome mixture to start the reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Excretion: Eliminating the Compound
Excretion is the final step in the pharmacokinetic process, where the drug and its metabolites are removed from the body, primarily via the kidneys (renal excretion) or the liver (biliary excretion). The metabolic conversion of lipophilic parent drugs into more water-soluble metabolites is crucial for efficient renal excretion. The overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, ultimately determines the oral bioavailability and dosing frequency of a drug.[24]
Conclusion: A Scaffold with Tunable Pharmacokinetics
The 3-Fluoro-5-(piperidin-2-yl)pyridine scaffold represents a versatile platform in drug discovery. Its pharmacokinetic profile is a complex interplay between the inherent properties of the piperidine and pyridine rings and the strategic influence of the fluorine substituent.
-
Absorption is governed by the pKa and lipophilicity, which can be fine-tuned through chemical modification.
-
Distribution , particularly to the CNS, is a key feature that can be optimized by balancing lipophilicity and minimizing interactions with efflux transporters.
-
Metabolism can be significantly improved by the fluorine atom, which acts as a metabolic shield, often leading to enhanced stability and longer half-lives.
A thorough and early assessment of the ADME properties, using the in vitro and in vivo methodologies described in this guide, is essential for successfully advancing drug candidates from this chemical series. By understanding the causal relationships between chemical structure and pharmacokinetic behavior, researchers can rationally design and select derivatives with a higher probability of clinical success.
References
- A Generic Multi-Compartmental CNS Distribution Model Structure for 9 Drugs Allows Prediction of Human Brain Target Site Concentrations - PMC. (n.d.). Vertex AI Search.
- A Physiologically Based Modeling Strategy during Preclinical CNS Drug Development | Molecular Pharmaceutics - ACS Publications. (2014). ACS Publications.
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (n.d.). RSC Publishing.
- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012). ACS Publications.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2026). PubMed.
- Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (n.d.). PubMed.
- What is CNS pharmacokinetics and how is it measured?. (2025). LinkedIn.
- Systems pharmacokinetic models to the prediction of local CNS drug concentrations in human - Universiteit Leiden. (2017). Universiteit Leiden.
- In vitro disposition profiling of heterocyclic compounds - PubMed. (2015). PubMed.
- a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). ResearchGate.
- In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Charles River Laboratories.
- In Vitro ADME Assays - Alera Labs. (2019). Alera Labs.
- Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry - ACS Publications. (2023). ACS Publications.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.). ACS Publications.
- In Vitro ADME Studies: Laying the Foundation for Preclinical Success - InfinixBio. (2025). InfinixBio.
- 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed. (2004). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- In vitro ADME drug discovery services - Symeres. (n.d.). Symeres.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed. (1999). PubMed.
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). MDPI.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. (2025). ResearchGate.
- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles - ACS Publications. (1999). ACS Publications.
- Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed. (2012). PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC - NIH. (n.d.). NIH.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026). PMC.
- In silico prediction of ADME parameters for compounds 3a-d and 5a-d. - ResearchGate. (n.d.). ResearchGate.
- ADME Studies: Determining Promising Drug Compounds | Pharmaceutical Technology. (2022). Pharmaceutical Technology.
- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2010). PubMed.
- A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.). Springer.
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Buy (S)-3-Fluoro-5-(piperidin-3-yl)pyridine (EVT-13461649) - EvitaChem. (n.d.). EvitaChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. infinixbio.com [infinixbio.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 14. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is CNS pharmacokinetics and how is it measured? [synapse.patsnap.com]
- 16. criver.com [criver.com]
- 17. A Generic Multi-Compartmental CNS Distribution Model Structure for 9 Drugs Allows Prediction of Human Brain Target Site Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. symeres.com [symeres.com]
- 23. In vitro disposition profiling of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Structure and Crystallography of 3-Fluoro-5-(piperidin-2-yl)pyridine: A Technical Whitepaper
Executive Summary
The compound 3-Fluoro-5-(piperidin-2-yl)pyridine (CAS: 68258-26-4), commonly known in alkaloid chemistry as 5-fluoroanabasine , is a synthetic and aberrantly biosynthesized derivative of the natural alkaloid anabasine[1],[2]. Characterized by a bipartite molecular architecture comprising a highly electronegative fluorinated pyridine ring and a flexible, saturated piperidine ring, this compound serves as a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands and agrochemicals.
This whitepaper provides an in-depth technical guide to the molecular structure, conformational dynamics, and single-crystal X-ray diffraction (SCXRD) methodologies required to accurately resolve the three-dimensional solid-state structure of 3-fluoro-5-(piperidin-2-yl)pyridine.
Molecular Architecture and Conformational Dynamics
The structural integrity and biological activity of 5-fluoroanabasine are dictated by two primary features: the stereocenter at the C2' position of the piperidine ring and the dihedral angle between the two heterocycles.
-
Electronic Modulation via Fluorination: The introduction of a fluorine atom at the C5 position of the pyridine ring fundamentally alters the electron density of the aromatic system. Fluorine's high electronegativity withdraws electron density via the inductive effect ( σ -withdrawal), while its lone pairs can participate in weak resonance donation ( π -donation). This polarization significantly influences intermolecular interactions, shifting crystal packing motifs from standard herringbone arrangements to parallel stacking due to the formation of C–H···F interactions, a phenomenon well-documented in fluorinated pyridines ()[3],[4].
-
Conformational Flexibility: The single C–C bond connecting the pyridine and piperidine rings allows for rotational isomerism. In the solid state, the preferred dihedral angle is a compromise between minimizing steric clash (between the piperidine protons and the pyridine ring) and maximizing favorable intermolecular hydrogen bonding (e.g., N–H···N interactions).
Biosynthetic Logic
Interestingly, while typically synthesized via cross-coupling reactions, 5-fluoroanabasine can be produced biologically. As established by, feeding 5-fluoronicotinic acid to Nicotiana glauca hijacks the plant's enzymatic machinery, resulting in the aberrant biosynthesis of racemic 5-fluoroanabasine[1],[5].
Caption: Aberrant biosynthetic pathway of 5-fluoroanabasine from fluorinated precursors.
Experimental Methodology: Single-Crystal X-Ray Diffraction
To unambiguously determine the absolute configuration and solid-state conformation of 3-fluoro-5-(piperidin-2-yl)pyridine, SCXRD is the gold standard. The following protocols are designed as self-validating systems to ensure maximum data integrity.
Protocol 1: Self-Validating Crystallization Workflow
Achieving an optimal crystal size (approximately 0.25 mm in diameter) is the critical first step in small molecule crystallography ()[6],[7].
-
Solvent Screening: Dissolve 10–15 mg of highly pure (>99% ee) 3-fluoro-5-(piperidin-2-yl)pyridine in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM).
-
Vapor Diffusion Setup: Place the DCM solution in a 2 mL inner vial. Place this unsealed inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly with a Teflon-lined cap.
-
Incubation: Store the setup in a vibration-free, temperature-controlled environment (20 °C) for 3–7 days.
-
Causality & Validation: We select vapor diffusion over slow evaporation because it provides superior control over the supersaturation rate. As the volatile anti-solvent (hexane) gradually diffuses into the DCM, the solubility of the alkaloid slowly decreases, allowing the system to gently enter the metastable zone. This slow nucleation prevents the formation of twinned or dendritic crystals. The protocol is visually self-validating: the appearance of discrete, transparent block crystals with sharp edges under polarized light confirms a successful growth rate.
Protocol 2: X-Ray Diffraction Data Collection and Refinement
-
Crystal Mounting: Harvest a single crystal and immediately submerge it in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss. Mount the crystal onto a nylon loop attached to a goniometer head.
-
Cryo-Cooling: Transfer the mounted crystal to the diffractometer and immediately expose it to a steady stream of nitrogen gas at 100 K.
-
Data Collection: Irradiate the crystal using Mo-K α radiation ( λ=0.71073 Å) or Cu-K α radiation. Collect ω and ϕ scans to ensure >99% completeness of the reciprocal space.
-
Phase Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and perform a full-matrix least-squares refinement on F2 using SHELXL.
-
Causality & Validation: Flash-cooling to 100 K is not optional; it is a mechanistic necessity. It immobilizes the highly flexible saturated piperidine ring, drastically reducing atomic thermal displacement parameters (thermal ellipsoids). This allows for the precise localization of hydrogen atoms in the electron density map. The protocol is mathematically self-validating: a final R1 value of < 0.05, combined with a featureless residual electron density map, confirms that the fluorine atom has been correctly assigned and distinguished from hydrogen atoms.
Caption: Step-by-step crystallographic workflow for resolving the 3D structure of small molecules.
Quantitative Crystallographic Benchmarks
To evaluate the quality of a newly resolved structure of 3-fluoro-5-(piperidin-2-yl)pyridine, researchers must compare their refinement statistics against established benchmarks for fluorinated pyridine derivatives[3],[4].
| Crystallographic Parameter | Typical Target Range | Structural Significance |
| Crystal System | Monoclinic / Orthorhombic | Dictates the fundamental symmetry of the molecular packing. |
| Space Group | P21/c (Racemic) or P212121 (Chiral) | Identifies the presence of pure enantiomers vs. racemic mixtures. |
| Data Collection Temp. | 100 – 120 K | Crucial for minimizing the thermal motion of the piperidine ring. |
| C–F Bond Length | 1.34 – 1.36 Å | Confirms the highly polarized nature of the fluorinated carbon. |
| Pyridine-Piperidine Dihedral | 45° – 65° | Indicates the degree of steric hindrance and inter-ring conjugation. |
| Final R1 Factor | 0.025 – 0.045 | Validates the high quality and reliability of the atomic coordinate model. |
Conclusion
The structural characterization of 3-fluoro-5-(piperidin-2-yl)pyridine requires a rigorous, causally-driven approach to crystallography. By understanding the electronic impact of the fluorine substitution and controlling the thermodynamic parameters of crystallization, researchers can obtain high-resolution models that are vital for downstream applications in structure-based drug design and agrochemical development.
References
-
Leete, E. (1979). Aberrant syntheses in higher plants. 4. Aberrant biosynthesis of 5-fluoroanabasine from 5-fluoro[5,6-14C,13C2]nicotinic acid, established by means of carbon-13 nuclear magnetic resonance. The Journal of Organic Chemistry, 44(2), 165-168.[Link]
-
Vasylyeva, V., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1544-1554.[Link]
-
Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Fluoro-5-(piperidin-2-yl)pyridine | C10H13FN2 | CID 15939710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives (2012) | Vera Vasylyeva | 41 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Whitepaper: 3-Fluoro-5-(piperidin-2-yl)pyridine (5-Fluoroanabasine) – Physicochemical Profiling, Safety, and Pharmacological Applications
As application scientists in drug development, we frequently utilize halogenated heterocycles to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-Fluoro-5-(piperidin-2-yl)pyridine (CAS: 68258-26-4) [1], widely known in alkaloid chemistry as 5-fluoroanabasine , is a privileged chiral building block. By introducing a fluorine atom at the 5-position of the anabasine core, we fundamentally alter the molecule's basicity, metabolic stability, and receptor binding kinetics compared to its non-fluorinated parent [2].
This guide provides an in-depth analysis of its physicochemical properties, safety protocols, synthetic handling, and pharmacological utility.
Physicochemical Profiling & Structural Causality
The incorporation of fluorine into the anabasine scaffold is not merely a structural variation; it is a calculated electronic modification. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring.
Causality in Drug Design: This withdrawal of electron density significantly lowers the pKa of the pyridine nitrogen. By reducing the basicity of the ring, a higher fraction of the molecule remains unionized at physiological pH (7.4). This directly translates to enhanced passive membrane permeability, a critical factor for blood-brain barrier (BBB) penetration in central nervous system (CNS) drug discovery. Furthermore, the C-F bond provides a steric shield against cytochrome P450-mediated oxidative metabolism at the 5-position.
Table 1: Physicochemical & Structural Identifiers
| Property | Value |
| Chemical Name | 3-Fluoro-5-(piperidin-2-yl)pyridine |
| Common Synonym | 5-Fluoroanabasine |
| CAS Registry Number | 68258-26-4 |
| PubChem CID | 15939710 |
| Molecular Formula | C10H13FN2 |
| Molecular Weight | 180.22 g/mol |
| Appearance | Off-white to pale yellow oil/solid (free base) |
Material Safety Data Sheet (MSDS) & Handling Protocols
When handling secondary amines and functionalized pyridines, oxidation and hygroscopicity are primary safety and quality concerns. The free base of 5-fluoroanabasine is susceptible to atmospheric oxidation, which can be visually validated by a color shift from pale yellow to dark brown over time.
Table 2: GHS Hazard Summary (Extrapolated from Anabasine Derivatives)
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Synthetic Handling & Protection Workflow
To ensure synthetic integrity before incorporating this building block into larger Active Pharmaceutical Ingredients (APIs), the piperidine nitrogen must be protected. The following protocol outlines a self-validating Boc-protection workflow:
-
Inert Atmosphere Preparation : Purge the reaction vessel with Argon for 15 minutes. Causality: Displaces oxygen and ambient moisture, preventing premature N-oxidation of the piperidine ring.
-
Reagent Solubilization : Dissolve 3-Fluoro-5-(piperidin-2-yl)pyridine in anhydrous dichloromethane (DCM) at 0°C.
-
Boc-Protection : Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise, followed by 1.5 equivalents of Triethylamine (Et₃N). Causality: Et₃N acts as a non-nucleophilic proton scavenger. By neutralizing the HCl byproduct, it drives the nucleophilic attack of the piperidine nitrogen onto the Boc anhydride to completion.
-
Self-Validation : Monitor the reaction via Thin-Layer Chromatography (TLC). The highly polar secondary amine will streak and bind strongly to the silica gel (low Rf). The appearance of a tight, higher-Rf spot confirms successful lipophilic Boc-protection.
Fig 1: Standard handling and N-protection workflow for 3-Fluoro-5-(piperidin-2-yl)pyridine.
Pharmacological Relevance & Signaling Pathway
As an analogue of anabasine, 3-fluoro-5-(piperidin-2-yl)pyridine serves as a potent ligand for nicotinic acetylcholine receptors (nAChRs) [3]. It specifically targets the α4β2 subtype, which is heavily implicated in cognitive function, pain modulation, and addiction pathways. The fluorine substitution enhances binding affinity by participating in orthogonal multipolar interactions within the receptor's orthosteric binding site.
Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR Affinity
To empirically determine the binding affinity ( Ki ) of 5-fluoroanabasine, a self-validating radioligand displacement assay is employed.
-
Tissue Preparation : Homogenize rat brain cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Causality: Maintaining strictly ice-cold conditions and utilizing rapid centrifugation prevents the proteolytic degradation of the membrane-bound nAChRs, ensuring receptor viability.
-
Incubation Matrix : In a 96-well plate, combine 50 μg of membrane protein, 0.5 nM [3H] -epibatidine (a high-affinity nAChR radioligand), and 5-fluoroanabasine at varying concentrations (10 pM to 100 μM). Causality: This broad logarithmic concentration range ensures the full capture of the sigmoidal displacement curve required for accurate IC50 calculation.
-
Self-Validating Control (NSB) : Dedicate three wells to Non-Specific Binding (NSB) by adding 300 μM of unlabeled nicotine. Logic: If the NSB wells exhibit high radioactive counts, it indicates incomplete washing or radioligand trapping in the filter, immediately invalidating the assay plate.
-
Termination & Filtration : After a 2-hour incubation, terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-treated with 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the inherent negative charge of the glass fibers, preventing false-positive electrostatic binding of the positively charged radioligand.
-
Quantification : Add scintillation cocktail to the dried filters and quantify using a liquid scintillation counter.
Fig 2: Pharmacodynamic signaling cascade of 5-fluoroanabasine at the α4β2 nicotinic receptor.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15939710, 3-Fluoro-5-(piperidin-2-yl)pyridine. PubChem.[Link]
-
Leete, E. (1979). Aberrant syntheses in higher plants. 4. Aberrant biosynthesis of 5-fluoroanabasine from 5-fluoro[5,6-14C,13C2]nicotinic acid, established by means of carbon-13 nuclear magnetic resonance. The Journal of Organic Chemistry, 44(2), 165-168.[Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6652, Anabasine (Baseline Pharmacological Reference). PubChem.[Link]
step-by-step synthesis protocol for 3-Fluoro-5-(piperidin-2-yl)pyridine
Application Note: Synthesis and Isolation Protocol for 3-Fluoro-5-(piperidin-2-yl)pyridine
Introduction and Strategic Rationale
3-Fluoro-5-(piperidin-2-yl)pyridine (CAS: 68258-26-4) is an important fluorinated heterocyclic building block frequently utilized in medicinal chemistry and drug discovery [1]. The incorporation of both a basic piperidine ring and a deactivated, fluorinated pyridine ring presents unique challenges in synthesis, primarily concerning regioselectivity and the prevention of over-reduction during heterocycle formation.
To achieve a high-yielding, scalable, and reliable synthesis, this protocol employs a Negishi cross-coupling strategy . Traditional methods, such as the direct addition of organolithium reagents to pyridines followed by reduction, often suffer from poor regiocontrol and yield complex mixtures of partially reduced products. By utilizing a pre-formed organozinc reagent—(1-(tert-butoxycarbonyl)piperidin-2-yl)zinc(II) bromide—and coupling it with 3-bromo-5-fluoropyridine, we ensure absolute regiochemical fidelity. The tert-butyloxycarbonyl (Boc) protecting group is crucial here; it prevents the secondary amine of the piperidine from poisoning the palladium catalyst and directs the oxidative addition smoothly.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Bromo-5-fluoropyridine | 175.99 | 1.0 | 1.76 g (10 mmol) | Electrophile |
| Boc-2-piperidylzinc bromide (0.5 M in THF) | ~349.5 | 1.2 | 24.0 mL (12 mmol) | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 408 mg (0.5 mmol) | Catalyst |
| Tetrahydrofuran (THF) | 72.11 | - | 20 mL | Solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 7.6 mL (100 mmol) | Deprotecting Agent |
| Dichloromethane (DCM) | 84.93 | - | 40 mL | Solvent |
Step-by-Step Experimental Methodology
Phase 1: Negishi Cross-Coupling
Objective: Form the C-C bond between the pyridine and piperidine rings while maintaining amine protection.
-
Preparation of the Reaction Vessel: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with ultra-high purity Argon for 15 minutes to ensure an anhydrous and oxygen-free environment. Causality: Palladium(0) active species are highly sensitive to oxidation; strict inert conditions prevent catalyst deactivation.
-
Reagent Loading: Add 3-bromo-5-fluoropyridine (1.76 g, 10 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) to the flask. Add 20 mL of anhydrous THF via syringe. Stir at room temperature for 5 minutes until the catalyst is partially dissolved.
-
Organozinc Addition: Dropwise, over 10 minutes, add the 0.5 M solution of (1-(tert-butoxycarbonyl)piperidin-2-yl)zinc(II) bromide in THF (24 mL, 12 mmol) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 65 °C (gentle reflux) using an oil bath. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 4 to 6 hours.
-
Quenching and Workup: Cool the reaction to room temperature. Carefully quench the remaining organozinc reagent by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 20% EtOAc in Hexanes) to isolate tert-butyl 2-(5-fluoropyridin-3-yl)piperidine-1-carboxylate as a pale yellow oil.
Phase 2: Boc Deprotection
Objective: Cleave the carbamate protecting group to reveal the target secondary amine.
-
Reaction Setup: Dissolve the intermediate tert-butyl 2-(5-fluoropyridin-3-yl)piperidine-1-carboxylate (approx. 2.5 g, assuming 90% yield from Phase 1) in 40 mL of anhydrous DCM in a 100 mL round-bottom flask.
-
Acidic Cleavage: Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA, 7.6 mL) dropwise over 5 minutes. Causality: Cooling mitigates the exothermic nature of the cleavage and prevents potential side reactions or degradation of the fluoropyridine ring.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Confirm the disappearance of the starting material via LC-MS.
-
Neutralization and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the resulting oily residue in 20 mL of water and cool to 0 °C. Carefully adjust the pH to 10-11 using 2M aqueous NaOH.
-
Final Extraction: Extract the basic aqueous phase with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the target 3-Fluoro-5-(piperidin-2-yl)pyridine as a free base (Molecular Weight: 180.22 g/mol ) [1].
Synthetic Workflow Visualization
Synthetic workflow for 3-Fluoro-5-(piperidin-2-yl)pyridine via Negishi coupling.
Analytical Validation
To ensure the trustworthiness of the protocol, the final product must be validated.
-
LC-MS: Should exhibit a prominent [M+H]⁺ peak at m/z 181.1.
-
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the highly deshielded pyridine protons (typically >8.0 ppm) showing characteristic splitting due to fluorine coupling (H-F J-coupling), and the methine proton of the piperidine ring adjacent to the nitrogen and pyridine ring (typically around 3.6 - 3.8 ppm as a multiplet).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15939710, 3-Fluoro-5-(piperidin-2-yl)pyridine" PubChem, [Link]. Accessed 25 March 2026.
-
Haas, D., Hammann, J. M., Greiner, R., & Knochel, P. "Recent Developments in Negishi Cross-Coupling Reactions." ACS Catalysis, vol. 6, no. 3, 2016, pp. 1540-1552. [Link].
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-Fluoro-5-(piperidin-2-yl)pyridine
Abstract
This application note presents a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-Fluoro-5-(piperidin-2-yl)pyridine. This molecule is a key heterocyclic scaffold in pharmaceutical development, and a reliable analytical method is paramount for quality control, stability testing, and impurity profiling. We delve into the causal relationship between the analyte's physicochemical properties and the strategic choices made during method development. The guide provides detailed, step-by-step protocols for method optimization, validation according to International Council for Harmonisation (ICH) guidelines, and a forced degradation study to ensure specificity. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical method for this compound and structurally similar molecules.
Introduction: The Analytical Challenge
3-Fluoro-5-(piperidin-2-yl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity, while the piperidine moiety is a common pharmacophore.[1][2] The accurate quantification and purity assessment of such active pharmaceutical ingredients (APIs) are critical throughout the drug development lifecycle.
The development of a stability-indicating analytical method—one that can unequivocally separate the API from its potential degradation products—is a mandatory requirement for regulatory submissions.[3][4] Such a method is essential for determining the intrinsic stability of the molecule, supporting formulation development, and establishing a valid shelf-life.[5][6] This guide provides the scientific rationale and a practical framework for developing and validating such a method for 3-Fluoro-5-(piperidin-2-yl)pyridine.
Guiding Principles: Analyte Physicochemical Properties
A successful HPLC method is not developed by chance but is guided by a fundamental understanding of the analyte's chemical nature. The structure of 3-Fluoro-5-(piperidin-2-yl)pyridine presents specific characteristics that inform our chromatographic strategy.
Structure:
(Simplified 2D representation)
The molecule contains two basic nitrogen atoms: one in the pyridine ring and a secondary amine in the piperidine ring. This dual basicity is the most critical factor for method development. The fluorine atom, being highly electronegative, influences the electron density of the pyridine ring and the overall lipophilicity of the molecule.[7]
| Property | Estimated Value | Rationale & Chromatographic Implication |
| pKa1 (Piperidine N) | ~10.5 - 11.0 | The secondary amine is strongly basic. At pH values below ~9, it will be fully protonated (cationic). |
| pKa2 (Pyridine N) | ~4.0 - 4.5 | The pKa of pyridine is ~5.2. The electron-withdrawing fluorine atom reduces the basicity of the pyridine nitrogen.[7][8] At pH values below ~2.5, it will be fully protonated. |
| logP (Octanol/Water) | ~1.5 - 2.5 | The molecule has moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography. |
| UV Chromophore | Pyridine Ring | The pyridine ring provides UV absorbance, likely with a λmax around 260-270 nm, enabling direct UV detection without derivatization.[9][10] |
Causality in Action: The presence of two basic centers means that the analyte's charge state is highly dependent on the mobile phase pH. Operating at a pH between the two pKa values (e.g., pH 7) would result in a partially protonated species, leading to poor peak shape and inconsistent retention. Therefore, the logical approach is to select a mobile phase pH that ensures a single, stable ionic form. A low pH (e.g., 2.5-3.5) will fully protonate both nitrogen atoms, which is ideal for promoting interaction with the stationary phase and achieving sharp, symmetrical peaks, especially when using modern, high-purity silica columns.
HPLC Method Development and Validation Workflow
The development process is a systematic progression from initial screening to final validation, ensuring the method is fit for its intended purpose.
Sources
- 1. (S)-3-Fluoro-5-(piperidin-3-yl)pyridine | Benchchem [benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. irjpms.com [irjpms.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. helixchrom.com [helixchrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Catalytic Cross-Coupling Strategies for 3-Fluoro-5-(piperidin-2-yl)pyridine: A Comprehensive Application Note
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Scaffold Significance
The incorporation of fluorinated pyridine-piperidine scaffolds into small-molecule therapeutics is a proven strategy for modulating physicochemical properties. The molecule 3-Fluoro-5-(piperidin-2-yl)pyridine (C₁₀H₁₃FN₂) is a highly versatile building block. The presence of the fluorine atom lowers the pKa of the adjacent pyridine nitrogen, improves metabolic stability against cytochrome P450 oxidation, and enhances lipophilicity. Meanwhile, the saturated piperidine ring provides a basic, sp³-rich vector critical for target binding.
From a synthetic perspective, this scaffold presents a dual-reactivity profile:
-
The Secondary Amine (Piperidine): A prime nucleophile for C–N bond formation via Buchwald-Hartwig amination.
-
The Fluoropyridine Core: An electron-deficient heteroarene susceptible to directed C–H functionalization or C–F bond activation.
This application note provides field-proven, mechanistically grounded protocols for functionalizing both domains using palladium catalysis.
Mechanistic Causality & Catalyst Selection
N-Arylation: Overcoming Steric and Electronic Hurdles
Coupling a sterically hindered secondary amine adjacent to a coordinating pyridine ring requires careful catalyst design. The pyridine nitrogen can outcompete the amine for palladium coordination, leading to catalyst poisoning. Furthermore, secondary amines often struggle with the reductive elimination step in the catalytic cycle.
To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands such as RuPhos are deployed. Computational and kinetic studies demonstrate that while oxidative addition is the rate-limiting step for primary amine ligands (like BrettPhos), reductive elimination is the rate-limiting step for RuPhos-mediated secondary amine couplings [1]. The immense steric bulk of the dicyclohexylphosphino group on RuPhos forces the two coupling partners on the Pd(II) center closer together, dramatically accelerating reductive elimination and preventing off-cycle Pd-pyridine coordination[1].
Directed C–H Arylation of the Fluoropyridine Core
Functionalizing the pyridine ring directly avoids the need for pre-halogenated starting materials. The fluorine atom at the C-3 position exerts a strong inductive electron-withdrawing effect, increasing the acidity of the adjacent C-4 proton.
Palladium-catalyzed C–H arylation at this position proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The addition of a bulky carboxylate source, such as pivalic acid (PivOH), is critical. The pivalate anion acts as an intramolecular proton shuttle, lowering the activation energy required for C–H bond cleavage [1.10]. Crucial Insight: To perform C–H arylation on the pyridine core, the piperidine nitrogen must be pre-protected (e.g., with a Boc or Cbz group) to prevent competitive N-arylation or irreversible Pd-ligation [1.10].
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the Pd-RuPhos catalytic cycle, highlighting the critical rate-limiting reductive elimination step specific to secondary amines.
Catalytic cycle of Buchwald-Hartwig amination using Pd-RuPhos for secondary amines.
Air-Free Cross-Coupling Workflow
Step-by-step air-free workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
Protocol A: Buchwald-Hartwig N-Arylation of the Piperidine Motif
This protocol is optimized for coupling 3-Fluoro-5-(piperidin-2-yl)pyridine with aryl bromides or chlorides. Aryl iodides are generally avoided as the resulting iodide anions can form inactive Pd-I dimers, stalling the catalytic cycle [1.8].
Reagents & Materials:
-
Substrate: 3-Fluoro-5-(piperidin-2-yl)pyridine (1.0 equiv, 1.0 mmol)
-
Electrophile: Aryl Bromide (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd₂(dba)₃ (2.0 mol% Pd)
-
Ligand: RuPhos (4.0 mol%)
-
Base: NaOtBu (1.5 equiv) (Note: Use Cs₂CO₃ if the aryl halide contains base-sensitive esters or enolizable ketones).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)
Step-by-Step Procedure:
-
Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Pre-activation: Add 2 mL of anhydrous toluene and stir for 5 minutes at room temperature to allow the active L-Pd(0) species to form (solution will shift from dark purple to a reddish-brown hue).
-
Substrate Addition: Add 3-Fluoro-5-(piperidin-2-yl)pyridine and the aryl bromide dissolved in the remaining 3 mL of toluene.
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C in an aluminum heating block for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient).
Protocol B: Directed C–H Arylation of the Fluoropyridine Core
Requires N-Boc protection of the piperidine ring prior to execution.
Reagents & Materials:
-
Substrate: N-Boc-3-Fluoro-5-(piperidin-2-yl)pyridine (1.0 equiv, 0.5 mmol)
-
Electrophile: Aryl Bromide (1.5 equiv, 0.75 mmol)
-
Catalyst: Pd(OAc)₂ (5.0 mol%)
-
Ligand: P(n-Bu)Ad₂ (7.5 mol%)
-
Additive: Pivalic Acid (PivOH) (0.3 equiv)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Anhydrous Toluene (1.0 M)
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere, combine Pd(OAc)₂, P(n-Bu)Ad₂, PivOH, and Cs₂CO₃ in a sealed pressure tube.
-
Addition: Add the N-Boc protected substrate and the aryl bromide in anhydrous toluene.
-
Reaction: Heat the sealed tube to 120 °C for 24 hours. The high concentration (1.0 M) is critical for promoting the intermolecular C–H activation step over competitive decomposition[1.10].
-
Workup: Cool the mixture, dilute with CH₂Cl₂, wash with saturated aqueous NaHCO₃ to neutralize the pivalic acid, and extract the aqueous layer twice with CH₂Cl₂.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via automated flash chromatography.
Data Presentation: Optimization & Scope Summaries
Table 1: Optimization of Buchwald-Hartwig N-Arylation Conditions
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%)* | Mechanistic Observation |
|---|---|---|---|---|---|---|
| 1 | BrettPhos | NaOtBu | Toluene | 100 | 35% | Hindered reductive elimination stalls cycle [1.11]. |
| 2 | XantPhos | Cs₂CO₃ | Dioxane | 100 | 42% | Bidentate ligand too rigid for bulky secondary amine. |
| 3 | RuPhos | NaOtBu | Toluene | 100 | 91% | Optimal steric bulk accelerates reductive elimination. |
| 4 | RuPhos | K₃PO₄ | Toluene | 100 | 68% | Weaker base slows the deprotonation/transmetalation step. |
*Yields determined by HPLC using biphenyl as an internal standard.
Table 2: Substrate Scope for Directed C–H Arylation (Protocol B)
| Aryl Bromide Partner | Regioselectivity | Isolated Yield (%) | Note on Reactivity |
|---|---|---|---|
| Bromobenzene | C-4 | 74% | High regioselectivity driven by C-3 fluorine inductive effect [1.10]. |
| 4-Bromoanisole | C-4 | 68% | Electron-rich arenes undergo slower oxidative addition. |
| 4-Bromobenzotrifluoride | C-4 | 81% | Electron-deficient arenes couple rapidly. |
| 2-Bromopyridine | C-4 | 55% | Coordination of the pyridyl product can competitively inhibit Pd. |
References
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Center for Biotechnology Information (PMC). Available at:[Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. Available at:[Link]
Sources
Application Note: Purification and Crystallization Strategies for 3-Fluoro-5-(piperidin-2-yl)pyridine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Executive Summary
3-Fluoro-5-(piperidin-2-yl)pyridine (CID 15939710) [1] is a fluorinated analog of the tobacco alkaloid anabasine. Compounds containing the pyridine-piperidine scaffold are highly valued in pharmaceutical development, particularly as ligands for nicotinic acetylcholine receptors (nAChRs). However, the presence of two distinct basic nitrogen atoms—a highly basic secondary amine and a weakly basic fluorinated pyridine—presents unique challenges for isolation, purification, and enantiomeric resolution.
This application note provides a comprehensive, self-validating methodology for the purification of 3-Fluoro-5-(piperidin-2-yl)pyridine from crude synthetic mixtures, followed by its crystallization and chiral resolution. The protocols emphasize mechanistic causality, ensuring that researchers understand why specific solvent systems, pH ranges, and thermal gradients are employed.
Physicochemical Profiling & Mechanistic Rationale
To design an effective purification system, we must first analyze the intrinsic physicochemical properties of the molecule. The introduction of a strongly electron-withdrawing fluorine atom at the meta-position of the pyridine ring significantly alters the electronic landscape compared to standard anabasine [2].
Table 1: Physicochemical Properties & Purification Implications
| Property | Estimated Value | Implication for Purification & Crystallization |
| Molecular Weight | 180.22 g/mol | Standard LC-MS detection (M+H = 181.2). |
| pKa₁ (Piperidine NH) | ~9.5 | Highly basic. Requires pH > 11.5 for complete free-basing during extraction. Causes severe silica tailing without basic modifiers. |
| pKa₂ (Pyridine N) | ~3.5 | Fluorine lowers the typical pyridine pKa (~5.2). Allows for selective mono-protonation if required. |
| LogP | ~1.8 | Moderately lipophilic. Extracts efficiently into MTBE or EtOAc when deprotonated. |
| Physical State | Viscous Oil | The free base resists direct crystallization. Requires salt formation (e.g., tartrate, hydrochloride) for solid-state isolation. |
| Stereochemistry | Chiral (C2) | Synthesized de novo as a racemate. Requires diastereomeric salt resolution to isolate specific enantiomers. |
Workflow I: Isolation and Chromatographic Purification
Because the crude synthetic mixture often contains unreacted starting materials, transition metal catalysts, and organic byproducts, an initial acid-base extraction is mandatory. We utilize Methyl tert-butyl ether (MTBE) over halogenated solvents to improve extraction efficiency and avoid potential alkylation artifacts [3].
Following extraction, flash chromatography is employed. Because unmodified silica gel contains acidic silanol groups (pKa ~4.5–5.0), the basic piperidine nitrogen will form strong ionic interactions, leading to irreversible binding or severe peak tailing. We mitigate this by using a basic modifier (Ammonium Hydroxide).
Workflow 1: Acid-base extraction and chromatographic purification of the crude mixture.
Protocol 1: Acid-Base Extraction and Silica Gel Chromatography
Materials: MTBE, 1M HCl, 5M NaOH, Dichloromethane (DCM), Methanol (MeOH), 28% Ammonium Hydroxide (NH₄OH), TLC plates (Silica gel 60 F254).
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).
-
Acidic Partitioning: Add an equal volume of 1M HCl. Stir vigorously for 15 minutes.
-
Causality: At pH 2.0, both the piperidine and pyridine nitrogens are protonated, forming a highly water-soluble bis-hydrochloride salt. Neutral and acidic impurities remain in the MTBE layer.
-
-
Phase Separation (IPQC 1): Separate the layers. Self-Validation: Check the pH of the aqueous layer using a calibrated probe. It must be ≤ 2.5. Perform TLC on the organic layer; if UV-active product spots are absent, discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath (0–5°C). Slowly add 5M NaOH dropwise until the pH reaches 11.5 to 12.0.
-
Causality: The pH must exceed the piperidine pKa (~9.5) by at least 2 units to ensure 99% deprotonation, converting the salt back to the lipophilic free base.
-
-
Recovery Extraction: Extract the basified aqueous layer with MTBE (3 × 5 mL per gram). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Chromatographic Polish: Load the concentrated oil onto a silica gel column. Elute using a solvent system of DCM : MeOH : NH₄OH (90:9:1 v/v/v).
-
Causality: The 1% NH₄OH competitively binds the acidic silanol sites on the silica, allowing the basic piperidine to elute as a sharp, symmetrical band.
-
-
Fraction Collection (IPQC 2): Monitor fractions via TLC (stain with Dragendorff's reagent for alkaloids). Pool and concentrate the fractions containing the pure product.
Workflow II: Chiral Resolution and Crystallization
3-Fluoro-5-(piperidin-2-yl)pyridine possesses a stereocenter at the C2 position of the piperidine ring. Because enantiomers of nicotinoid alkaloids exhibit vastly different pharmacological profiles and toxicities [2], isolating a single enantiomer is critical.
Since the free base is an oil, we utilize Diastereomeric Salt Resolution . By reacting the racemic free base with an enantiopure chiral acid—such as (R,R)-Tartaric acid or Di-p-toluoyl-D-tartaric acid (DPTTA)—we generate two diastereomeric salts. These salts possess distinct lattice energies and solubility profiles, allowing one to selectively crystallize out of solution.
Workflow 2: Diastereomeric salt formation and controlled crystallization for chiral resolution.
Protocol 2: Diastereomeric Salt Crystallization
Materials: Purified racemic 3-Fluoro-5-(piperidin-2-yl)pyridine, (R,R)-Tartaric Acid (>99% ee), Absolute Ethanol, Jacketed reactor with programmable temperature control.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic free base in absolute ethanol (15 mL/g) at room temperature. In a separate flask, dissolve 1.0 molar equivalent of (R,R)-Tartaric acid in absolute ethanol (10 mL/g).
-
Combination and Heating: Slowly add the tartaric acid solution to the free base solution. Heat the mixture to 70°C under continuous stirring until a completely clear, homogenous solution is achieved.
-
Causality: Complete dissolution erases any kinetic nucleation history, ensuring that subsequent crystallization is driven purely by the thermodynamic stability of the less soluble diastereomer.
-
-
Controlled Cooling: Program the reactor to cool from 70°C to 20°C at a strict rate of 0.1°C/min .
-
Causality: Rapid cooling causes supersaturation spikes, leading to the co-precipitation of the more soluble diastereomer (kinetic trapping). A slow, linear cooling gradient ensures high enantiomeric purity by allowing the crystal lattice of the less soluble salt to grow defect-free.
-
-
Aging: Hold the suspension at 20°C for 4 hours to maximize yield.
-
In-Process Quality Control (IPQC 3): Before bulk filtration, extract a 1 mL aliquot of the suspension. Filter it, free-base the solid using 1M NaOH/MTBE, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column).
-
Self-Validation: If the enantiomeric excess (ee) is < 95%, heat the bulk mixture back to 70°C, add 5% v/v water to the ethanol to increase solubility differences, and repeat the cooling cycle.
-
-
Filtration and Washing: Filter the bulk suspension under vacuum. Wash the filter cake with ice-cold absolute ethanol (2 × 2 mL/g) to displace the mother liquor containing the opposite enantiomer.
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.
References
-
National Center for Biotechnology Information. "3-Fluoro-5-(piperidin-2-yl)pyridine." PubChem Compound Summary for CID 15939710. Accessed March 25, 2026. URL: [Link]
-
Appendino, G., et al. "Scalemic natural products." Natural Product Reports, Royal Society of Chemistry, 2023. This paper details the optical purification and self-disproportionation of anabasine and nicotine analogs. URL: [Link]
- Williams, J., et al. "Methods of synthesizing anatabine." US Patent 8207346B2, 2012. Details the use of MTBE over halogenated solvents for the extraction and stabilization of pyridyl-piperidine alkaloids.
Application Notes and Protocols for the Formulation of 3-Fluoro-5-(piperidin-2-yl)pyridine for In Vivo Animal Models
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of formulations for the novel compound 3-Fluoro-5-(piperidin-2-yl)pyridine for use in in vivo animal models. Recognizing the compound's structure, which incorporates the pharmaceutically privileged pyridine and piperidine scaffolds[1][2], this guide emphasizes a foundational, data-driven approach. It begins with critical pre-formulation assessment to characterize the compound's physicochemical properties and progresses through vehicle selection, detailed formulation protocols for various administration routes, and essential quality control procedures. The causality behind experimental choices is explained to empower researchers to develop stable, safe, and effective dosing vehicles tailored to their specific preclinical research needs.
Introduction: The Rationale for a Systematic Approach
The molecular architecture of 3-Fluoro-5-(piperidin-2-yl)pyridine suggests its potential as a bioactive agent. Pyridine and its derivatives are core components in over 7000 drug molecules, valued for their versatile chemical properties[1][3]. The piperidine moiety is also a cornerstone in medicinal chemistry, found in numerous natural alkaloids and synthetic pharmaceuticals[2][4]. Furthermore, the incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn influences its metabolic stability, membrane permeability, and overall pharmacokinetic profile[5][6][7].
Part 1: Pre-formulation Assessment – The Foundational Step
Pre-formulation studies are the essential first step in the rational design of a drug dosage form[8][9]. These investigations reveal the physical and chemical properties of an active pharmaceutical ingredient (API), which dictate the choice of excipients, the complexity of the formulation, and the potential challenges to achieving adequate in vivo exposure[10][11].
Workflow for Pre-formulation Assessment
Caption: A streamlined workflow for the initial pre-formulation assessment of a new chemical entity.
Protocol 1.1: Physicochemical Characterization
Objective: To determine the fundamental properties of 3-Fluoro-5-(piperidin-2-yl)pyridine that will govern formulation strategy.
Methodology:
-
Aqueous Solubility Determination (pH-Solubility Profile):
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, 9).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility (e.g., in mg/mL) against pH. This profile is critical for selecting appropriate vehicles and predicting absorption in the gastrointestinal tract.
-
-
pKa and Lipophilicity (LogP/LogD) Determination:
-
The pKa, the pH at which the compound is 50% ionized, can be determined via potentiometric titration or calculated from the pH-solubility profile. The presence of two basic nitrogen atoms (pyridine and piperidine) may result in two distinct pKa values.
-
The partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) across a range of pH values should be determined, typically using the shake-flask method with n-octanol and buffered aqueous phases. LogD at pH 7.4 is particularly relevant for predicting in vivo behavior.
-
-
Stability Analysis:
-
Solution State Stability: Dissolve the compound in representative buffers and potential formulation vehicles. Store aliquots at various conditions (e.g., 4°C, room temperature, 40°C) and analyze for degradation over time (e.g., at 0, 24, 48, 72 hours) by HPLC.
-
Solid-State Stability: Store the solid compound under stressed conditions (e.g., elevated temperature and humidity) to assess its chemical and physical stability.
-
Data Presentation:
The results of these studies should be systematically tabulated to guide decision-making.
Table 1: Example Physicochemical Data Summary for 3-Fluoro-5-(piperidin-2-yl)pyridine
| Parameter | Method | Result (Hypothetical) | Implication for Formulation |
|---|---|---|---|
| Aqueous Solubility | |||
| at pH 2.0 | Equilibrium Shake-Flask | 25 mg/mL | High solubility in acidic conditions; suitable for simple aqueous vehicles. |
| at pH 7.4 | Equilibrium Shake-Flask | 0.5 mg/mL | Lower solubility at physiological pH may require solubilization aids for IV. |
| pKa | Potentiometric Titration | pKa1: 8.9 (Piperidine), pKa2: 4.5 (Pyridine) | Compound will be mostly ionized in the stomach and less ionized in the intestine. |
| LogP | Shake-Flask | 2.8 | Moderately lipophilic. |
| LogD at pH 7.4 | Shake-Flask | 1.5 | Lower lipophilicity at physiological pH due to partial ionization. |
| Solution Stability | HPLC | Stable in pH 2-7.4 buffers for 48h at RT. | No immediate stability concerns in common vehicles. |
Part 2: Vehicle Selection and Formulation Development
The choice of vehicle is dictated by the compound's properties (from Part 1), the intended route of administration, and the study duration[12]. The goal is to use the simplest system possible while ensuring the compound is delivered accurately and safely[13].
Decision Tree for Formulation Strategy
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science | MDPI [mdpi.com]
- 8. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Preformulation Development - Creative Biolabs [creative-biolabs.com]
- 11. Preformulation Development Studies | Coriolis Pharma [coriolis-pharma.com]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Technical Support Center: Optimizing Aqueous Solubility of 3-Fluoro-5-(piperidin-2-yl)pyridine for Assays
Compound Profiling & Causality of Solubility Limitations
3-Fluoro-5-(piperidin-2-yl)pyridine (MW: 180.22 g/mol ) [3] is a basic amine building block frequently utilized in medicinal chemistry. Understanding its physicochemical behavior is critical for preventing artifactual data in biochemical and cell-based assays.
The molecule contains two ionizable centers:
-
Piperidine Nitrogen (Secondary Amine): Highly basic (predicted pKa ~9.5).
-
Pyridine Nitrogen: Weakly basic, with basicity further reduced by the electron-withdrawing 3-fluoro substituent (predicted pKa ~3.5).
The Causality of Precipitation: At physiological pH (7.4), the compound exists predominantly as a mono-cation. While ionized species generally exhibit favorable thermodynamic solubility, researchers typically dose assays by diluting a concentrated DMSO stock into an aqueous buffer. This rapid solvent shift frequently induces supersaturation, causing the compound to crash out as an amorphous precipitate before it can equilibrate into its thermodynamically stable solvated state [1, 2].
Table 1: Physicochemical Profile & Predicted Assay Behavior
| Property | Value/State | Assay Implication |
| Molecular Weight | 180.22 g/mol [3] | High ligand efficiency, but requires careful dosing to avoid exceeding solubility limits. |
| Dominant State (pH 7.4) | Mono-cationic | Favorable thermodynamic solubility; susceptible to kinetic trapping. |
| Dominant State (pH 10.0) | Neutral Free Base | Highly lipophilic; severe risk of precipitation and non-specific binding. |
| DMSO Stock Stability | High (as free base) | Standard 10 mM stocks are stable, but dilution triggers solvent-shift precipitation [2]. |
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate when I dilute my 10 mM DMSO stock into my pH 7.4 biochemical assay buffer, even though it's a basic amine? A: You are observing a failure of kinetic solubility, not thermodynamic solubility. When a compound pre-dissolved in DMSO is pipetted into an aqueous buffer, the rapid change in solvent polarity forces the lipophilic fluoropyridine moiety out of solution, typically forming an amorphous precipitate [2]. Because kinetic solubility assays measure this transient amorphous phase rather than the crystalline equilibrium, the observed solubility is often much lower than the theoretical maximum [1].
Q: Will converting 3-Fluoro-5-(piperidin-2-yl)pyridine to an HCl salt improve my assay solubility? A: It depends on your dosing strategy. Salt formation is a primary approach to enhance thermodynamic solubility (dissolving solid powder directly into water) [5]. However, if your assay protocol dictates dissolving the salt in 100% DMSO first and then diluting into a highly buffered aqueous solution, the buffer will dictate the final ionization state. In this scenario, the salt form offers no advantage over the free base. To leverage the salt form, you must dose directly from an aqueous stock.
Q: How do I distinguish between true target inhibition and artifactual inhibition caused by compound aggregation? A: Amorphous aggregates can sequester target proteins, leading to false positives. To validate your assay, introduce a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) into your buffer. If the observed IC50 shifts significantly or the inhibition disappears, your initial readout was likely an artifact of aggregation.
Troubleshooting Workflows & Visualizations
To systematically resolve solubility issues, it is essential to uncouple kinetic dilution artifacts from true thermodynamic limits.
Caption: Thermodynamic vs. kinetic solubility pathways dictating assay preparation outcomes.
Workflow: Rescuing Assay Precipitation
Caption: Decision tree for troubleshooting precipitation of basic amines in aqueous assays.
Self-Validating Experimental Protocols
To ensure data integrity, solubility must be quantified empirically under exact assay conditions. The following protocols are designed as self-validating systems, incorporating internal controls to verify mass balance.
Protocol A: High-Throughput Kinetic Solubility Assessment via HPLC-UV
This method determines the maximum assay concentration achievable before amorphous precipitation occurs upon DMSO dilution [4].
Materials:
-
10 mM stock of 3-Fluoro-5-(piperidin-2-yl)pyridine in 100% DMSO.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
Multiscreen solubility filter plates (0.45 µm PTFE).
Step-by-Step Methodology:
-
Standard Curve Generation (Self-Validation Step): Prepare a 5-point calibration curve (1 µM to 200 µM) of the compound in 100% DMSO. This ensures the HPLC-UV response is linear and accounts for 100% soluble mass.
-
Sample Preparation: Aliquot 196 µL of Assay Buffer into a 96-well plate.
-
Solvent Shift: Rapidly inject 4 µL of the 10 mM DMSO stock into the buffer (final concentration: 200 µM, 2% DMSO). Mix by vigorous pipetting.
-
Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker (300 rpm) to allow amorphous precipitates to fully form.
-
Separation: Transfer the suspension to the 0.45 µm filter plate. Centrifuge at 3,000 x g for 10 minutes to separate the solid phase from the saturated liquid phase [2].
-
Quantification: Analyze the filtrate via HPLC-UV (e.g., at 254 nm or the specific λmax of the fluoropyridine ring). Calculate the kinetic solubility by interpolating the peak area against the DMSO standard curve [4].
Protocol B: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
If kinetic solubility limits assay dosing, encapsulating the lipophilic fluoropyridine moiety in a cyclodextrin cavity can prevent aggregation without altering the target protein.
Step-by-Step Methodology:
-
Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer.
-
Weigh the solid free base or salt form of 3-Fluoro-5-(piperidin-2-yl)pyridine (Thermodynamic approach) [5].
-
Add the solid directly to the HP-β-CD buffer to achieve a target concentration of 1 mM.
-
Bath sonicate for 15 minutes, followed by overnight stirring at 25°C to ensure complexation.
-
Filter through a 0.22 µm syringe filter to remove any uncomplexed solid.
-
Use this 1 mM aqueous stock for serial dilutions into your assay, bypassing DMSO entirely.
Excipient Tolerability in Biological Assays
When optimizing solubility using co-solvents or surfactants, it is critical not to exceed the tolerability limits of the biological system (e.g., enzyme denaturation or cell lysis).
Table 2: Maximum Tolerable Concentrations of Solubilizing Agents
| Solubilizing Agent | Mechanism of Action | Max Conc. (Biochemical) | Max Conc. (Cell-Based) |
| DMSO | Organic Co-solvent | 5.0% (v/v) | 0.1% - 0.5% (v/v) |
| HP-β-CD | Hydrophobic Encapsulation | 5.0% (w/v) | 1.0% - 2.0% (w/v) |
| Triton X-100 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Toxic (Do not use) |
| Tween-20 | Non-ionic Surfactant | 0.1% (v/v) | 0.01% (v/v) |
Note: Always run a vehicle-only control to establish the baseline activity of the assay in the presence of the chosen excipient.
References
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.[Link]
-
Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.[Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15939710, 3-Fluoro-5-(piperidin-2-yl)pyridine. PubChem.[Link]
-
RSC Advances. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Royal Society of Chemistry.[Link]
Optimizing and Validating HPLC-MS/MS Methods for 3-Fluoro-5-(piperidin-2-yl)pyridine Quantification: A Comparative Guide
Introduction: The Analytical Challenge
3-Fluoro-5-(piperidin-2-yl)pyridine (C₁₀H₁₃FN₂, MW: 180.22 g/mol ) is a fluorinated analog of anabasine, a minor tobacco alkaloid and potent nicotinic acetylcholine receptor (nAChR) ligand[1]. In pharmacokinetic (PK) and drug development studies, quantifying this compound in biological matrices (e.g., plasma, urine) presents significant chromatographic hurdles.
Structurally, the molecule contains a highly basic secondary amine within its piperidine ring (pKa ~10.5) and a fluorinated pyridine ring. This dual-ring system makes the analyte highly polar and basic. When analyzed using standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these properties typically lead to two major failure modes:
-
Poor Retention: The high polarity causes the analyte to elute near the solvent front on standard reversed-phase columns, subjecting it to severe ion suppression from endogenous matrix components [2].
-
Peak Tailing: The basic piperidine nitrogen interacts strongly with residual, unendcapped silanols on silica-based stationary phases, causing asymmetric peak tailing that degrades the Lower Limit of Quantification (LLOQ).
To overcome these issues, this guide objectively compares three distinct chromatographic strategies and provides a self-validating, ICH M10-compliant methodology for robust quantification.
Chromatographic Performance Comparison
To establish the optimal method, we compared the performance of three different stationary phases. The goal was to maximize retention factor ( k′ ), achieve an asymmetry factor ( As ) close to 1.0, and minimize matrix effects.
-
Standard C18 (Reversed-Phase): Relies purely on hydrophobic interactions.
-
Biphenyl (Reversed-Phase): Offers enhanced retention for aromatic and basic compounds via π−π and dipole-dipole interactions, which is highly effective for anabasine analogs [3].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase with a highly organic mobile phase, promoting excellent retention of polar bases and enhancing electrospray ionization (ESI) efficiency.
Table 1: Comparative Performance Metrics in Plasma Extract
| Column Chemistry | Retention Time ( tR ) | Asymmetry Factor ( As ) | Matrix Effect (%) | Achievable LLOQ | Verdict |
| Standard C18 | 0.8 min (Solvent front) | 1.85 (Severe tailing) | -45% (Suppression) | 5.0 ng/mL | Not Recommended. Fails precision criteria at low levels. |
| Biphenyl | 2.4 min | 1.15 (Good) | -12% (Acceptable) | 0.5 ng/mL | Recommended. Best balance of robustness and peak shape[3]. |
| HILIC | 4.1 min | 1.05 (Excellent) | +5% (Enhancement) | 0.1 ng/mL | Specialized. Superior sensitivity, but requires longer equilibration. |
Step-by-Step Optimized Methodology (Biphenyl LC-MS/MS)
Based on the comparative data, the Biphenyl column provides the most robust solution for routine, high-throughput analysis. The following protocol utilizes Liquid-Liquid Extraction (LLE) to create a self-validating system that isolates the analyte from matrix interferences.
Sample Preparation: Causality-Driven LLE
Why LLE instead of Protein Precipitation (PPT)? PPT leaves highly polar phospholipids in the extract, which co-elute with our polar analyte and cause ion suppression. LLE selectively partitions the analyte, leaving polar interferences behind [2].
-
Aliquoting: Transfer 250 µL of biological matrix (plasma/urine) into a 4 mL glass vial.
-
Internal Standard: Add 40 µL of Internal Standard (IS) solution (e.g., Anabasine-d4, 250 ng/mL). Causality: The stable isotope-labeled IS corrects for any extraction losses and matrix suppression during ionization, ensuring the system self-validates every injection.
-
Basification: Add 50 µL of 5 N NaOH. Causality: Raising the pH > 12 deprotonates the basic piperidine nitrogen, converting the analyte into its neutral free-base form, which is essential for partitioning into the organic solvent.
-
Extraction: Add 1.5 mL of Dichloromethane:Diethyl Ether (50:50, v/v) and vortex for 5 minutes. Centrifuge at 4,000 rpm for 5 minutes.
-
Acidic Stabilization: Transfer 1.0 mL of the organic layer to a clean vial and add 10 µL of 0.25 N HCl. Causality: The free-base form of piperidine derivatives is highly volatile. Adding HCl converts the analyte into a stable hydrochloride salt, preventing evaporative loss during the subsequent drying step.
-
Drying & Reconstitution: Evaporate to dryness under nitrogen at 35°C. Reconstitute in 200 µL of Mobile Phase A.
LC-MS/MS Conditions
-
Column: Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for positive ESI).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 60% B over 3.0 minutes.
-
MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).
-
Transitions: Precursor [M+H]+ m/z 181.1 → Product m/z 84.1 (cleaved piperidine ring) and m/z 98.0 (fluoropyridine fragment).
ICH M10 Bioanalytical Method Validation Framework
To ensure the trustworthiness of the data for regulatory submissions, the method must be validated according to the ICH M10 guidelines [4]. This creates a closed, self-validating loop where analytical integrity is continuously proven.
-
Selectivity & Specificity: Blank matrix from 6 individual sources must be analyzed. Acceptance: Interfering peaks must be <20% of the LLOQ response and <5% of the IS response.
-
Calibration Curve: A 1/x² weighted linear regression is required to compensate for heteroscedasticity (increasing variance at higher concentrations). Accuracy must be ±15% of nominal ( ±20% at LLOQ).
-
Accuracy & Precision: Evaluated using Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High). Intra-run and inter-run precision (%CV) must be ≤15% ( ≤20% for LLOQ).
-
Matrix Effect: Calculated using the Matrix Factor (MF). The IS-normalized MF must have a CV <15% across 6 different matrix lots to prove that the LLE protocol effectively mitigated ion suppression [4].
Fig 1. ICH M10 Bioanalytical Method Validation workflow for LC-MS/MS quantification.
References
-
National Center for Biotechnology Information. "3-Fluoro-5-(piperidin-2-yl)pyridine". PubChem Compound Summary for CID 15939710. Retrieved from: [Link]
-
McGuffey, J. E., et al. (2014). "Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine." PLoS One, 9(7), e101816. Retrieved from:[Link]
-
Restek Corporation. (2020). "Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases." Restek Resource Hub. Retrieved from:[Link]
-
U.S. Food and Drug Administration (FDA) / ICH. (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry. Retrieved from:[Link]
Comparative Profiling of 5-Haloanabasines: 3-Fluoro- vs. 3-Chloro-5-(piperidin-2-yl)pyridine
As a Senior Application Scientist in medicinal chemistry and neuropharmacology, I frequently evaluate the structure-activity relationships (SAR) of nicotinic acetylcholine receptor (nAChR) ligands. The substitution of the pyridine ring in the anabasine scaffold [3-(piperidin-2-yl)pyridine] with halogens is a classical strategy to fine-tune pharmacodynamics and pharmacokinetics.
This guide provides an in-depth, objective comparison between 3-Fluoro-5-(piperidin-2-yl)pyridine (5-fluoroanabasine) and 3-chloro-5-(piperidin-2-yl)pyridine (5-chloroanabasine), focusing on their physicochemical properties, receptor binding kinetics, and experimental validation protocols.
Structural and Physicochemical Profiling
The introduction of a halogen at the C5 position of the pyridine ring fundamentally alters the electronic distribution and steric profile of the anabasine scaffold.
-
Electronic Effects (Causality): The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting with the backbone NH of the Trp149 residue within the nAChR binding pocket. Fluorine, possessing the highest electronegativity, exerts a profound inductive electron-withdrawing effect (-I). This substantially reduces the electron density on the adjacent pyridine nitrogen, lowering its pKa. Chlorine exerts a similar but weaker inductive effect.
-
Steric and Lipophilic Effects: Fluorine has a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), allowing it to modulate electronics without introducing significant steric clashes. Chlorine, however, is significantly larger (1.75 Å) and highly polarizable. This increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration but potentially increasing non-specific binding in lipid-rich central nervous system (CNS) tissues.
Quantitative Comparison Table
| Property | 3-Fluoro-5-(piperidin-2-yl)pyridine[1] | 3-Chloro-5-(piperidin-2-yl)pyridine | Impact on Drug Design |
| Molecular Formula | C10H13FN2 | C10H13ClN2 | Determines molecular weight and elemental composition. |
| Molecular Weight | 180.22 g/mol | 196.68 g/mol | Both are well within the optimal range for CNS penetrance (<400 Da). |
| Predicted LogP | ~1.4 | ~1.9 | Chlorine significantly increases lipophilicity, favoring BBB transport. |
| Pyridine N pKa | ~1.5 | ~1.8 | Both halogens drastically lower basicity compared to unsubstituted anabasine (~3.1). |
| Piperidine N pKa | ~8.8 | ~8.9 | Remains highly basic; protonated at physiological pH (7.4) to form a cation-π interaction with the receptor. |
| TPSA | 24.9 Ų | 24.9 Ų | Identical polar surface area; highly favorable for passive CNS diffusion. |
Pharmacodynamics: nAChR Modulation
Both compounds function as agonists at neuronal nAChRs, primarily targeting the α4β2 and α7 subtypes. The pharmacological signaling cascade initiated by these ligands is highly dependent on their binding kinetics.
The protonated piperidine nitrogen forms a critical cation-π interaction with aromatic residues (e.g., Trp149, Tyr190) in the receptor's orthosteric site. The halogen at the 5-position dictates subtype selectivity. The steric bulk of the chlorine atom often shifts the binding preference, sometimes favoring α4β2 over α7 due to the specific volumetric constraints of the binding clefts across different receptor subtypes.
Fig 1: Pharmacological signaling pathway of 5-haloanabasine-mediated nAChR activation.
Experimental Methodologies: Self-Validating Binding Protocol
To objectively evaluate the binding affinities ( Ki ) of the fluoro- vs. chloro-derivatives, a rigorous radioligand competition binding assay is required. The following protocol is designed as a self-validating system , ensuring that artifacts (such as non-specific filter binding or incomplete equilibrium) are actively controlled and quantified.
Step-by-Step Radioligand Binding Assay (α4β2 nAChR)
Rationale & Causality: We utilize [³H]epibatidine as the radioligand due to its sub-nanomolar affinity for α4β2 receptors. To prevent the highly basic piperidine moiety of our test compounds from adhering non-specifically to the negative charges of the glass fiber filters, the filters must be pre-treated with a cationic polymer.
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Validation: Resuspend and wash the pellet twice to remove endogenous acetylcholine, which would otherwise competitively inhibit radioligand binding and artificially inflate the apparent IC50 of the test compounds.
-
Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour at room temperature. Causality: PEI neutralizes the negative surface charge of the silica, drastically reducing non-specific binding (NSB) of the positively charged ligands.
-
Incubation (The Self-Validating Matrix):
-
Total Binding (TB) Tubes: Membrane + [³H]epibatidine (0.5 nM).
-
Non-Specific Binding (NSB) Tubes: Membrane + [³H]epibatidine (0.5 nM) + 10 µM unlabeled (-)-nicotine. Validation: This defines the noise floor. If NSB exceeds 15% of TB, the assay is invalid due to poor membrane washing or filter saturation.
-
Test Tubes: Membrane + [³H]epibatidine (0.5 nM) + 3-Fluoro- or 3-Chloro-5-(piperidin-2-yl)pyridine (serial dilutions from 10−11 to 10−4 M).
-
-
Equilibration: Incubate the assay plates at 22°C for 2 hours. Causality: Steady-state equilibrium must be reached to apply the Cheng-Prusoff equation accurately.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration using a cell harvester. Wash three times with 3 mL of ice-cold Tris-HCl buffer. Causality: The cold temperature prevents the dissociation of the receptor-ligand complex during the wash steps.
-
Quantification: Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Fig 2: Self-validating experimental workflow for nAChR radioligand competition binding.
Conclusion & Selection Guide
The choice between the fluoro- and chloro-substituted anabasine derivatives depends strictly on the desired pharmacological profile:
-
Select 3-Fluoro-5-(piperidin-2-yl)pyridine when the goal is to investigate pure electronic effects (pKa modulation) without significantly altering the steric footprint of the parent anabasine[2]. Its lower lipophilicity relative to the chloro-analog also reduces partitioning into non-target lipid compartments.
-
Select 3-Chloro-5-(piperidin-2-yl)pyridine when aiming to maximize BBB penetration or when exploring steric interactions within the receptor's binding cleft to drive subtype selectivity (e.g., favoring α4β2 over α7).
Both compounds require rigorous, well-controlled experimental setups to accurately quantify their receptor kinetics, utilizing PEI-treated filtration and strict NSB controls to ensure data integrity.
Sources
Navigating the Synthesis of 3-Fluoro-5-(piperidin-2-yl)pyridine: A Comparative Guide to Reproducible Pathways
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities with high fidelity and reproducibility is paramount. 3-Fluoro-5-(piperidin-2-yl)pyridine, a fluorinated heterocyclic compound, represents a scaffold of significant interest in medicinal chemistry. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this molecule, focusing on reproducibility, scalability, and the underlying chemical principles that govern success. Experimental data and detailed protocols are provided to support informed decision-making in the laboratory.
The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity. The piperidine moiety is also a ubiquitous feature in many approved pharmaceuticals.[1][2] The combination of these two structural motifs in 3-Fluoro-5-(piperidin-2-yl)pyridine makes it a valuable building block for new therapeutics. However, the synthesis of this specific isomer presents several challenges that can impact reproducibility. This guide will dissect the most common synthetic approaches, highlighting critical parameters and potential pitfalls.
At a Glance: Comparison of Primary Synthetic Pathways
| Metric | Pathway 1: Late-Stage Hydrogenation | Pathway 2: Early-Stage Piperidine Formation & Coupling |
| Overall Yield | Variable, highly dependent on hydrogenation efficiency | Generally lower due to more complex coupling |
| Number of Steps | Typically 2-3 from common starting materials | 3-4+ steps |
| Key Challenge | Controlling hydrodefluorination during hydrogenation | Cross-coupling with pre-formed piperidine |
| Reproducibility | Moderate to high with optimized hydrogenation | Moderate, sensitive to coupling conditions |
| Scalability | Good, especially the hydrogenation step | Moderate |
| Stereocontrol | Can be achieved with asymmetric hydrogenation | Requires chiral piperidine starting material |
Pathway 1: Late-Stage Hydrogenation of a Bipyridine Precursor
This is arguably the most common and direct route to 3-Fluoro-5-(piperidin-2-yl)pyridine. The core strategy involves the synthesis of 3-fluoro-5-(pyridin-2-yl)pyridine followed by the selective reduction of the pyridine ring bearing the future piperidine.
Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic potential of 3-Fluoro-5-(piperidin-2-yl)pyridine and structurally related pyridine derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to deliver an objective and practical resource for researchers in oncology and drug discovery. We will explore the structure-activity relationships that govern the cytotoxicity of these compounds and provide detailed protocols for robust and reproducible in vitro evaluation.
Introduction: The Significance of Pyridine Scaffolds in Cytotoxic Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1] The introduction of various substituents to the pyridine ring allows for the fine-tuning of its physicochemical properties, influencing its interaction with biological targets and, consequently, its cytotoxic effects.[1][2] This guide focuses on understanding how specific structural modifications, such as fluorination and the addition of a piperidine moiety, impact the cytotoxic profile of pyridine compounds.
Structure-Activity Relationship (SAR) of Pyridine Derivatives
The cytotoxic activity of pyridine derivatives is intrinsically linked to their chemical structure. Key structural features that influence cytotoxicity include:
-
Substituent Position and Nature: The position and electronic properties of substituents on the pyridine ring are critical. For instance, the presence of electron-withdrawing groups like nitro and cyano moieties, or electron-donating groups like methoxy and amino groups, can significantly alter the molecule's reactivity and interaction with cellular components.[1][3]
-
Halogenation: The introduction of halogens, such as fluorine, can enhance metabolic stability and cell permeability, potentially leading to increased cytotoxic potency.[1]
-
Fused Ring Systems: Fusing the pyridine ring with other heterocyclic structures, such as pyrazole or imidazole, can create novel compounds with enhanced anticancer activities through various mechanisms of action.
-
Side Chains: The nature of side chains, like the piperidine ring in our topic compound, can influence lipophilicity and the ability to form hydrogen bonds, which are crucial for target binding.[4]
Comparative Cytotoxicity Evaluation: A Proposed Study
While direct cytotoxic data for 3-Fluoro-5-(piperidin-2-yl)pyridine is not extensively available in the public domain, we can design a robust comparative study based on the known activities of related pyridine derivatives. This study will aim to elucidate the specific contribution of the fluoro and piperidinyl groups to the overall cytotoxicity.
Selected Compounds for Comparison
To effectively understand the structure-activity relationship, the following compounds should be included in the comparative analysis:
| Compound ID | Compound Name | Rationale for Inclusion |
| Test-01 | 3-Fluoro-5-(piperidin-2-yl)pyridine | The primary compound of interest. |
| Comp-01 | Pyridine | The parent scaffold to establish a baseline for cytotoxicity. |
| Comp-02 | 3-Fluoropyridine | To assess the impact of the fluorine substituent alone. |
| Comp-03 | 2-Piperidinylpyridine | To evaluate the contribution of the piperidine moiety without the fluorine atom. |
| Comp-04 | 5-Fluoro-2-(piperidin-2-yl)pyridine | A positional isomer to understand the influence of substituent placement.[5] |
| Ref-01 | Doxorubicin | A standard chemotherapeutic agent to be used as a positive control. |
Experimental Workflow for Cytotoxicity Screening
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic and cytostatic effects of the compounds.
Caption: Workflow for assessing compound cytotoxicity.
Detailed Experimental Protocols
Cell Culture
Human cancer cell lines, such as HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma), are commonly used for in vitro cytotoxicity screening of pyridine derivatives.[6][7] Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, serving as an indicator of cytotoxicity due to compromised cell membrane integrity.[9]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.
-
Colorimetric Measurement: Measure the absorbance of the resulting formazan product at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[9]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Dye Incubation: Incubate the cells with a medium containing neutral red for 2-3 hours.
-
Dye Extraction: Wash the cells and then extract the dye from the lysosomes using a destain solution (e.g., acidified ethanol).
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.
-
Data Analysis: Calculate the percentage of neutral red uptake relative to the vehicle control.
Potential Mechanisms of Pyridine-Induced Cytotoxicity
The cytotoxic effects of pyridine derivatives can be mediated through various cellular mechanisms:
-
Induction of Oxidative Stress: Pyridine compounds can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components like lipids, proteins, and DNA.[10][11]
-
Apoptosis Induction: Many cytotoxic pyridines trigger programmed cell death (apoptosis) through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[11][12]
-
Cell Cycle Arrest: Some pyridine derivatives can arrest the cell cycle at specific checkpoints, such as G2/M, preventing cell proliferation.[12]
-
Enzyme Inhibition: Pyridine-containing molecules have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase IIα and various kinases.[13]
Caption: Potential signaling pathways of pyridine-induced cytotoxicity.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the comparative cytotoxic evaluation of 3-Fluoro-5-(piperidin-2-yl)pyridine and related pyridine derivatives. By employing a multi-assay approach and carefully selecting comparator compounds, researchers can gain valuable insights into the structure-activity relationships that govern the cytotoxic potential of this important class of molecules. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by these compounds to facilitate the rational design of novel and more effective anticancer agents.
References
-
Koszelewski, D., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(23), 5623. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals, 16(5), 749. Available from: [Link]
-
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(12), 2854-2863. Available from: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules, 30(22), 4867. Available from: [Link]
-
Anticancer Functions of Pyridine Heterocycles. (2022). IntechOpen. Available from: [Link]
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(7-S), 224-230. Available from: [Link]
-
Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. (2023). Chemosphere, 337, 139139. Available from: [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). Molecules, 24(22), 4059. Available from: [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). Toxicology Letters, 160(2), 171-177. Available from: [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). Oncology Letters, 16(5), 6547-6555. Available from: [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). ResearchGate. Available from: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. Available from: [Link]
-
In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. (2006). ResearchGate. Available from: [Link]
-
Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. (2006). Archives of Pharmacal Research, 29(12), 1091-1095. Available from: [Link]
-
Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests. (1989). Toxicology in Vitro, 3(2), 119-124. Available from: [Link]
-
Mode of action of the amine-pyridine ligands. The cytotoxic activity of... (n.d.). ResearchGate. Available from: [Link]
-
In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. (2023). Pharmata, 3(2), 50-53. Available from: [Link]
-
Cytotoxic Ruthenium(II) Complexes Containing a Dangling Pyridine: Selectivity for Diseased Cells Mediated by pH-Dependent DNA Binding. (2022). Inorganic Chemistry, 61(6), 2968-2983. Available from: [Link]
-
Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. (2021). Scientific Reports, 11(1), 21183. Available from: [Link]
-
Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. (2011). Journal of Inorganic Biochemistry, 105(5), 714-722. Available from: [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. (2014). Molecules, 19(8), 11976-11994. Available from: [Link]
- 4,4-difluoro-piperidine-compounds. (2013). Google Patents.
-
Synthesis and Biological Activity of 5-Fluorotubercidin. (2026). ResearchGate. Available from: [Link]
-
Synthesis and biological activity of 5-fluorotubercidin. (2002). Journal of Medicinal Chemistry, 45(10), 2080-2086. Available from: [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. Available from: [Link]
-
5-fluoro-2-(piperidin-2-yl)pyridine — Chemical Substance Information. (n.d.). NextSDS. Available from: [Link]
-
Cytotoxic Activity of 1-(2,5-dihydroxyphenyl)-3-pyridine- 2-yl-propenone on Colon Cancer Cell WiDr. (2015). Indonesian Journal of Cancer Chemoprevention, 6(1), 1-5. Available from: [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 4. Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
